molecular formula C12H14O B14765741 1-Ethynyl-4-isobutoxybenzene

1-Ethynyl-4-isobutoxybenzene

Cat. No.: B14765741
M. Wt: 174.24 g/mol
InChI Key: DEMSWAKVCVJUMK-UHFFFAOYSA-N
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Description

1-Ethynyl-4-isobutoxybenzene is an organic compound characterized by the presence of an ethynyl group and an isobutoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4-isobutoxybenzene typically involves the alkylation of 1-ethynyl-4-hydroxybenzene with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-isobutoxybenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-ethynyl-4-(2-methylpropoxy)benzene

InChI

InChI=1S/C12H14O/c1-4-11-5-7-12(8-6-11)13-9-10(2)3/h1,5-8,10H,9H2,2-3H3

InChI Key

DEMSWAKVCVJUMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C#C

Origin of Product

United States

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